molecular formula C14H13FN2OS B5372818 N-(3-FLUOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

N-(3-FLUOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B5372818
M. Wt: 276.33 g/mol
InChI Key: LKKBPITUJNZEQO-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA: is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a methylsulfanylphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 3-fluoroaniline with 2-(methylsulfanyl)aniline in the presence of a suitable coupling reagent. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

In an industrial setting, the production of N-(3-FLUOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-(3-FLUOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with unique properties, such as conductive polymers or organic semiconductors.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA
  • N-(3-BROMOPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA
  • N-(3-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA

Uniqueness

N-(3-FLUOROPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(2-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-19-13-8-3-2-7-12(13)17-14(18)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKBPITUJNZEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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